

Pharmacological properties of bergapten

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An In-depth Technical Guide to the Pharmacological Properties of Bergapten

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bergapten (5-methoxypsoralen or 5-MOP) is a naturally occurring linear furanocoumarin found predominantly in citrus essential oils, particularly bergamot oil, and various other plants of the Rutaceae and Apiaceae families.^{[1][2][3][4][5]} Possessing a wide spectrum of biological activities, it has garnered significant scientific interest for its therapeutic potential. Traditionally utilized as a photosensitizing agent in PUVA (psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo, recent preclinical evidence has illuminated its broader pharmacological profile, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects.^{[1][2][3][6][7][8][9]} This technical guide provides a comprehensive overview of the core pharmacological properties of bergapten, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols from pivotal studies, and visualizing associated molecular pathways.

Anti-inflammatory and Analgesic Properties

Bergapten exhibits potent anti-inflammatory and analgesic activities by modulating multiple signaling pathways and suppressing the production of pro-inflammatory mediators.^{[3][10]} Its effects have been demonstrated in various preclinical models of inflammation and pain.^{[10][11]}

Mechanism of Action

The anti-inflammatory effects of bergapten are attributed to its ability to:

- **Inhibit Pro-inflammatory Cytokines:** Bergapten significantly suppresses the expression and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6).[\[4\]](#)[\[10\]](#)[\[11\]](#)
- **Downregulate Inflammatory Enzymes:** It reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes pivotal to the inflammatory cascade.[\[3\]](#)[\[10\]](#)[\[11\]](#)
- **Modulate the NF- κ B Pathway:** In chondrocytes, bergapten has been shown to prevent inflammation by increasing the expression of I κ B α and reducing the expression of p50, key components of the NF- κ B signaling pathway.[\[11\]](#)
- **Suppress Oxidative Stress:** The compound is a potent antioxidant, capable of reducing reactive oxygen species (ROS) that contribute to inflammation.[\[3\]](#)[\[11\]](#)
- **Inhibit PARP:** Bergapten decreases the expression of poly ADP-ribose polymerase (PARP) in the spine, which is involved in inflammatory pain signaling.[\[10\]](#)

Quantitative Data: Anti-inflammatory and Analgesic Activity

Parameter	Model	Effect	Value	Reference
ED ₅₀	Chemically induced hyperalgesia and inflammation in mice (formalin, acetic acid, carrageenan)	Amelioration of neurogenic and inflammatory hyperalgesia	2.96 mg/kg	[10]

Key Experimental Protocols

1.3.1 Carrageenan-Induced Paw Inflammation Model

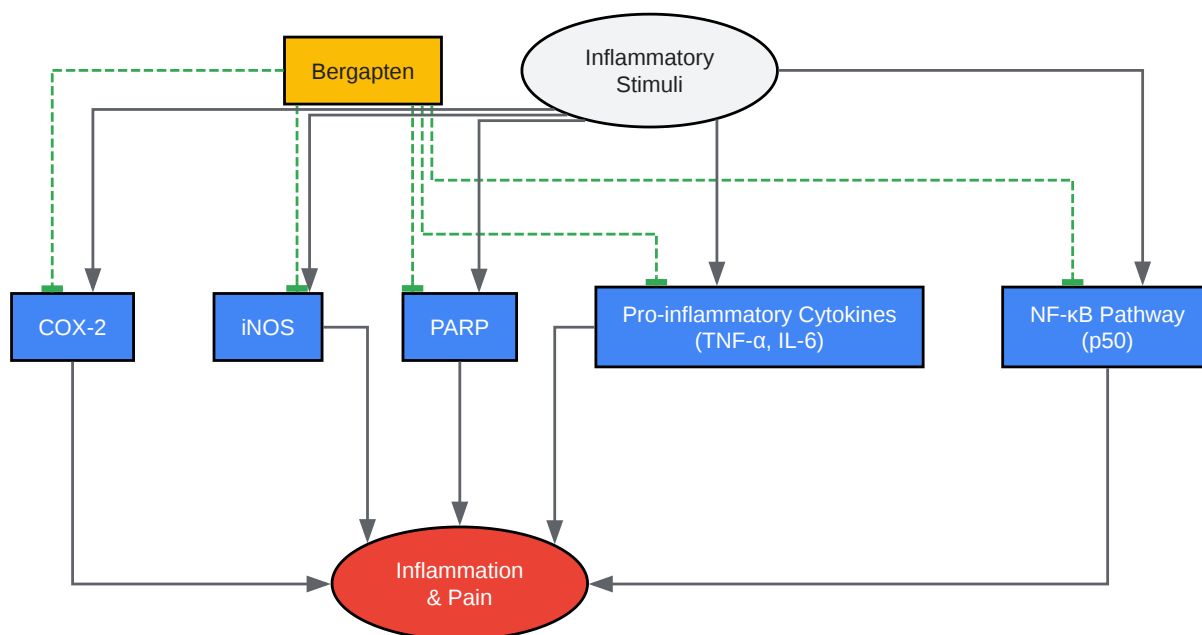
- **Objective:** To evaluate the anti-inflammatory effect of bergapten on acute inflammation.

- Methodology:
 - Animal Model: Mice are used for the experiment.
 - Induction of Inflammation: Inflammation is induced by a subplantar injection of carrageenan into the paw of the mice.
 - Treatment: Bergapten is administered to the test groups, typically intraperitoneally, prior to carrageenan injection. A control group receives a vehicle, and a positive control group may receive a standard anti-inflammatory drug.
 - Quantification: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer to quantify the degree of edema and inflammation.
 - Analysis: The reduction in paw edema in the bergapten-treated groups is compared to the control group to determine its anti-inflammatory activity.[\[10\]](#)

1.3.2 Acetic Acid-Induced Writhing Test

- Objective: To assess the peripheral analgesic activity of bergapten.
- Methodology:
 - Animal Model: Mice are used.
 - Induction of Nociception: An intraperitoneal injection of acetic acid is administered to induce a characteristic writhing response (stretching and constriction of the abdomen).
 - Treatment: Bergapten is administered to the animals prior to the acetic acid injection.
 - Quantification: The number of writhes is counted for a specific period (e.g., 20-30 minutes) following the acetic acid injection.
 - Analysis: The percentage reduction in the number of writhes in the bergapten-treated group compared to the vehicle control group indicates the analgesic effect.[\[10\]](#)

Visualization: Anti-inflammatory Signaling



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Caption: Bergapten's anti-inflammatory mechanism of action.

Anticancer Properties

Bergapten demonstrates significant anticancer activity against various cancer cell lines, including breast, liver, and papillary thyroid cancer.^{[12][13][14][15]} Its mechanisms involve the induction of apoptosis, cell cycle arrest, and modulation of critical oncogenic signaling pathways.^{[12][16]}

Mechanism of Action

- Induction of Apoptosis: Bergapten triggers programmed cell death by altering the Bax/Bcl-2 ratio in favor of apoptosis, leading to the release of cytochrome c and activation of the caspase cascade.^[12]

- **Cell Cycle Arrest:** In cisplatin-resistant breast cancer cells, bergapten has been shown to induce G2/M phase cell cycle arrest.[\[16\]](#)
- **Modulation of PI3K/Akt Pathway:** A key mechanism is the attenuation of the PI3K/Akt signaling pathway.[\[12\]](#)[\[13\]](#)[\[16\]](#) By inhibiting this pathway, bergapten suppresses cell proliferation and survival signals. In papillary thyroid cancer cells, this inhibition also affects the downstream GSK-3 β .[\[12\]](#)
- **Regulation of Lipid Metabolism in Cancer:** In hepatocellular carcinoma (HCC), bergapten modulates the LXR/PI3K/Akt and IDOL/LDLR pathways, reducing lipid accumulation in cancer cells and inhibiting carcinogenesis.[\[13\]](#)[\[15\]](#)
- **Induction of Autophagy:** Bergapten can induce autophagy in breast cancer cells, potentially through the up-regulation of PTEN gene expression.[\[14\]](#)

Quantitative Data: In Vitro Anticancer Activity

Cell Line	Cancer Type	Effect	IC ₅₀ / Concentration	Reference
BCPAP	Human Papillary Thyroid	Inhibition of proliferation, induction of apoptosis	10 μ M/mL and 15 μ M/mL	[12]
MK-1	Gastric Cancer	Antiproliferative	193.0 μ M	[4]
HeLa	Cervical Cancer	Antiproliferative	43.5 μ M	[4]
B16F10	Murine Melanoma	Antiproliferative	>462.0 μ M	[4]
Saos-2	Osteosarcoma	Mitochondrial depolarization (apoptosis induction) at 48h	50 μ M and 100 μ M	[4]

Key Experimental Protocols

2.3.1 MTT Assay for Cell Viability

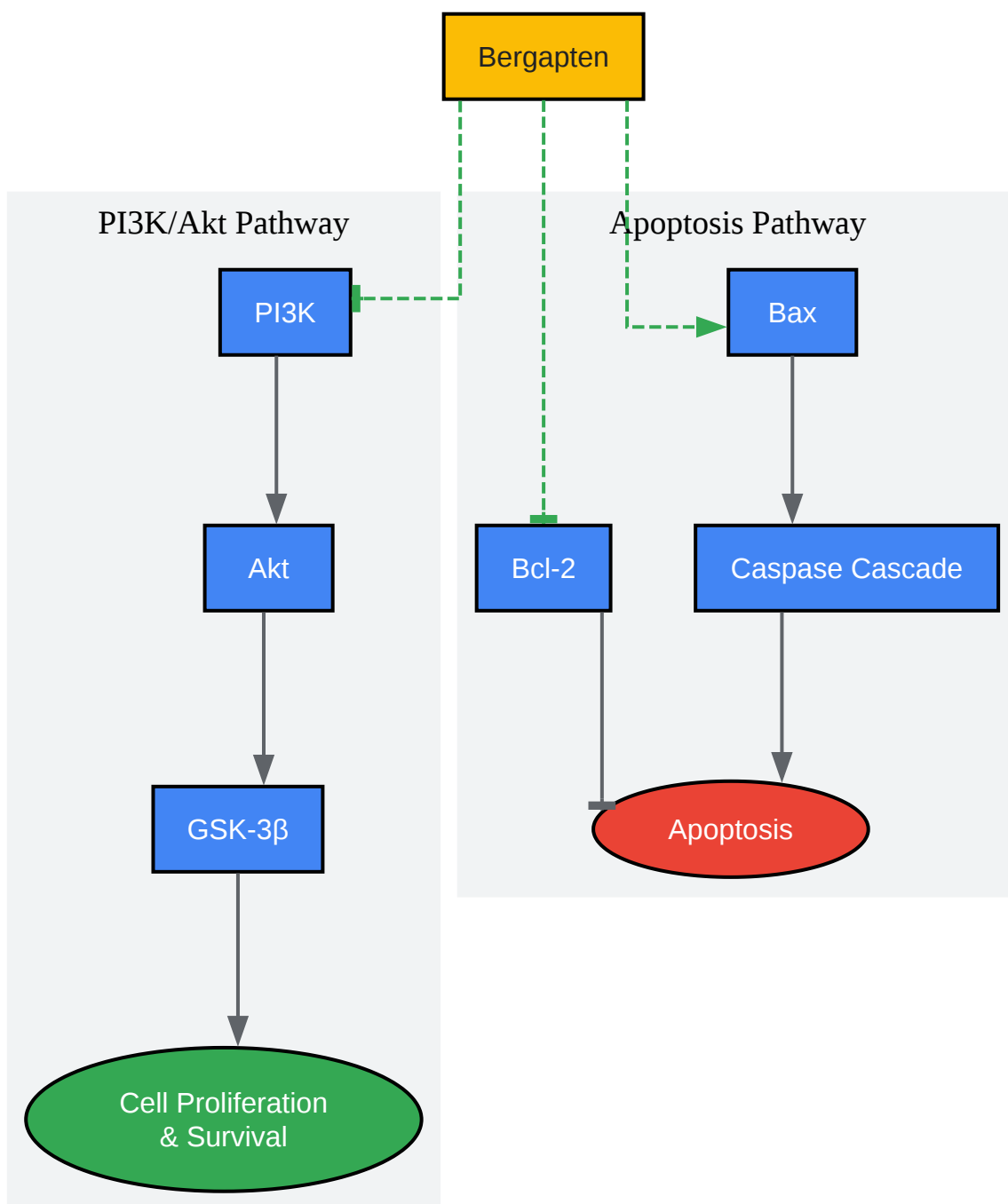
- Objective: To determine the cytotoxic effect of bergapten on cancer cells.
 - Methodology:
 - Cell Culture: Human papillary thyroid cancer cells (BCPAP line) are seeded in 96-well plates and cultured to allow for attachment.
 - Treatment: Cells are treated with varying concentrations of bergapten (e.g., 10 μ M/mL, 15 μ M/mL) and a control (vehicle) for a specified duration (e.g., 24, 48 hours).
 - MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan precipitate.
 - Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
 - Quantification: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
 - Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
- [12]

2.3.2 Western Blot for Protein Expression

- Objective: To analyze the effect of bergapten on the expression of proteins in a signaling pathway (e.g., PI3K/Akt).
- Methodology:
 - Cell Lysis: After treatment with bergapten, cancer cells are harvested and lysed to extract total proteins.
 - Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).
 - SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.
- Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins compared to a loading control (e.g., β -actin).[\[12\]](#)

Visualization: Anticancer Signaling Pathways



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Caption: Bergapten's modulation of PI3K/Akt and apoptosis pathways.

Neuroprotective and Anticonvulsant Properties

Bergapten exhibits potential for treating brain diseases, attributed to its ability to cross the blood-brain barrier and exert neuroprotective effects.[6][11]

Mechanism of Action

- **Cholinergic System Modulation:** Bergapten has been shown to improve memory impairment in scopolamine-induced models.[\[17\]](#)[\[18\]](#) This effect is linked to the inhibition of acetylcholinesterase (AChE) activity in the hippocampus and prefrontal cortex, thereby increasing acetylcholine levels in the brain.[\[17\]](#)[\[18\]](#)
- **Antioxidative Effects:** The compound provides significant anti-oxidative effects within the brain, which contributes to its neuroprotective action against neurodegeneration.[\[11\]](#)[\[17\]](#)[\[18\]](#)

Anticonvulsant Activity

Studies on the anticonvulsant effects of bergapten have produced conflicting results. While some reports suggest it has anticonvulsant properties[\[1\]](#)[\[3\]](#), a comparative study using the maximal electroshock-induced seizure (MES) test in mice found that bergapten (a C-5 substituted psoralen derivative) at a dose of 300 mg/kg did not exert any anticonvulsant activity, unlike C-8 substituted derivatives like xanthotoxin.[\[19\]](#)[\[20\]](#)

Key Experimental Protocols

3.3.1 Passive Avoidance Test for Memory Assessment

- **Objective:** To evaluate the effect of bergapten on memory acquisition and consolidation.
- **Methodology:**
 - **Apparatus:** A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
 - **Animal Model:** Male Swiss mice.
 - **Acquisition Trial:** A mouse is placed in the light compartment. After a period of acclimatization, the door is opened. When the mouse enters the dark compartment (step-through latency is recorded), the door is closed, and a mild foot shock is delivered.
 - **Treatment:** Bergapten is administered before the acquisition trial to test its effect on memory acquisition, or immediately after to test its effect on consolidation. Scopolamine can be co-administered to induce amnesia.

- Retention Trial: 24 hours later, the mouse is placed back in the light compartment, and the latency to enter the dark compartment is recorded again.
- Analysis: A significant increase in step-through latency during the retention trial indicates successful memory retention. Bergapten's ability to increase this latency or reverse a scopolamine-induced decrease is measured.[\[17\]](#)[\[18\]](#)

Antimicrobial and Antiviral Properties

Bergapten has demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as *Candida albicans*.[\[3\]](#)[\[21\]](#)[\[22\]](#)

Mechanism of Action

The antimicrobial effect of bergapten, particularly in bergamot essential oil, involves compromising the integrity of the microbial cell membrane, leading to damage and cell death. [\[22\]](#) Confocal microscopy has shown that treatment leads to alterations in cell-wall composition and cytoplasmic material.[\[22\]](#)

Antiviral Activity

Bergapten has been reported to have anti-HIV-1 effects by inhibiting viral replication in H9 lymphocytes, with an EC₅₀ value of 0.35 µg/mL.[\[3\]](#)

Quantitative Data: Antimicrobial Activity

Microorganism Type	Effect	Observation	Reference
Gram-negative bacteria (<i>A. baumannii</i>)	Bactericidal	A concentration of 0.625% v/v of distilled bergamot extract caused a 5 log ₁₀ CFU/mL reduction in 30 minutes for some strains.	[22]
HIV-1 (IIIB strain)	Inhibition of replication	EC ₅₀ = 0.35 µg/mL	[3]

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of bergapten indicates good absorption, though its bioavailability can be influenced by formulation.[\[1\]](#)[\[3\]](#) It has been shown to cross the blood-brain barrier.[\[6\]](#) [\[11\]](#)

Absorption and Bioavailability

- In Sprague-Dawley rats, the absolute oral bioavailability of bergapten ranged from 70% to 94% for doses of 5, 10, and 15 mg/kg, indicating good absorption.[\[1\]](#)
- In humans, the bioavailability of bergapten is generally lower than its isomer, 8-methoxypsoralen (8-MOP).[\[1\]](#)[\[3\]](#) However, it has fewer side effects, allowing for the administration of higher concentrations.[\[1\]](#)[\[3\]](#)[\[23\]](#)
- Doubling the oral dose from 0.6 to 1.2 mg/kg in human volunteers resulted in a proportional increase in serum concentrations from 81 to 164 ng/mL.[\[1\]](#)[\[3\]](#)
- Micronized formulations lead to 3 to 4 times higher maximum plasma concentrations (C_{\max}) and shorter times to reach C_{\max} (t_{\max}) compared to unm micronized forms.[\[3\]](#)

Metabolism

- Bergapten has complex effects on hepatic metabolic enzymes and is known to be a potent inhibitor of Cytochrome P450 enzymes, particularly CYP3A4.[\[6\]](#)[\[17\]](#) This can lead to significant drug-drug interactions.
- In a study with the drug macitentan, bergapten acted as a competitive inhibitor of its metabolism in rat and human liver microsomes.[\[24\]](#)

Pharmacokinetic Parameters

Table 3: Pharmacokinetic Parameters of Bergapten in Rats (Oral Administration)[\[1\]](#)[\[25\]](#)

Dose (mg/kg)	C _{max} (ng/mL)	t _{max} (h)	AUC (ng·h/mL)	Absolute Bioavailability (%)
5	1000 ± 210	3.0 ± 1.0	7800 ± 1200	70-94%
10	1600 ± 350	4.5 ± 0.8	15000 ± 2500	70-94%
15	1700 ± 400	4.0 ± 1.2	16500 ± 3000	70-94%

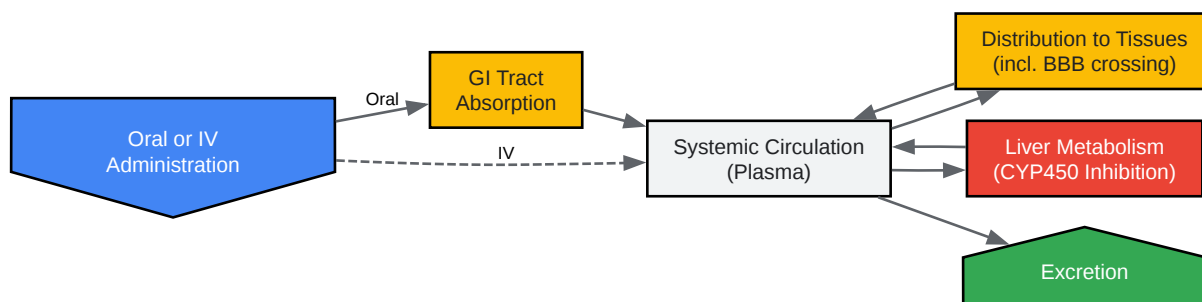
(Values are approximate, derived from literature descriptions)

Table 4: Inhibition of Macitentan Metabolism by Bergapten[\[24\]](#)

System	Inhibition Type	IC ₅₀ (μM)
Rat Liver Microsomes (RLMs)	Competitive	3.84
Human Liver Microsomes (HLMs)	Competitive	17.82

| Recombinant Human CYP3A4 | Competitive | 12.81 |

Visualization: Pharmacokinetic Workflow



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Caption: Overview of Bergapten's pharmacokinetic pathway.

Clinical Use and Phototoxicity

The primary clinical application of bergapten is as a photosensitizer in PUVA therapy for dermatological conditions.[\[1\]](#)[\[3\]](#)[\[7\]](#)

PUVA Therapy for Psoriasis and Vitiligo

When combined with UVA radiation, bergapten intercalates into DNA and forms covalent cross-links with pyrimidine bases upon photoactivation.[\[7\]](#) This action inhibits DNA replication and transcription, inducing apoptosis in hyperproliferative skin cells, which is effective in clearing psoriatic lesions.[\[7\]](#)[\[14\]](#) In vitiligo, it is thought to stimulate melanogenesis, leading to repigmentation.[\[7\]](#) Clinical trials have shown that oral or topical bergapten combined with UVA induces relevant lesion clearance rates.[\[1\]](#)[\[3\]](#)[\[8\]](#)

Other Clinical Observations

Beneficial effects of bergamot extract, of which bergapten is a key component, have been observed in patients with altered serum lipid profiles and in individuals with nonalcoholic fatty liver disease.[\[1\]](#)[\[3\]](#)[\[8\]](#) The extract was found to reduce total cholesterol, LDL, and triglycerides.[\[3\]](#)

Toxicity and Side Effects

- **Phototoxicity:** The most significant side effect is phototoxicity. Contact with plants containing bergapten followed by UV light exposure can cause phytophotodermatitis.[\[14\]](#)
- **Mutagenicity:** As a consequence of its DNA-interacting mechanism, bergapten is noted for its mutagenic effects and its capacity to induce chromosome aberrations.[\[14\]](#)[\[26\]](#)
- **Drug Interactions:** Due to its potent inhibition of CYP450 enzymes, bergapten carries a high risk of drug-drug interactions, potentially increasing the plasma concentrations and toxicity of co-administered drugs.[\[14\]](#)[\[24\]](#)

Conclusion

Bergapten is a furanocoumarin with a diverse and compelling pharmacological profile. While its role as a photosensitizer in dermatology is well-established, extensive preclinical data strongly support its potential as an anti-inflammatory, anticancer, and neuroprotective agent. The mechanisms of action are multifaceted, often involving the modulation of fundamental signaling pathways such as PI3K/Akt and NF- κ B. However, a significant gap exists between the wealth of preclinical evidence and clinical validation, as there are no clinical trials investigating its effects in cancer, for instance.[1][3][8] Furthermore, its potential for phototoxicity and significant drug-drug interactions via CYP450 inhibition must be carefully considered in future drug development efforts. Further research, particularly well-designed clinical trials, is imperative to translate the therapeutic promise of bergapten into clinical applications for a broader range of pathologies.

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